2-amino-N'-hydroxy-2-methylpropanimidamide
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Overview
Description
2-amino-N’-hydroxy-2-methylpropanimidamide is a chemical compound with the molecular formula C₄H₁₁N₃O. It is known for its unique structure, which includes an amino group, a hydroxy group, and a methyl group attached to a propanimidamide backbone. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxy-2-methylpropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for 2-amino-N’-hydroxy-2-methylpropanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-hydroxy-2-methylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-N’-hydroxy-2-methylpropanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methylpropanamide: Lacks the hydroxy group, making it less reactive in certain reactions.
N-hydroxy-2-methylpropanamide: Lacks the amino group, affecting its biological activity.
2-amino-2-methylpropanol: Contains a hydroxyl group instead of an imidamide group, leading to different chemical properties.
Uniqueness
2-amino-N’-hydroxy-2-methylpropanimidamide is unique due to the presence of both amino and hydroxy groups attached to the same carbon atom, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C4H11N3O |
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Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-amino-N'-hydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-4(2,6)3(5)7-8/h8H,6H2,1-2H3,(H2,5,7) |
InChI Key |
UXLRRFKVYYZHMY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(/C(=N/O)/N)N |
Canonical SMILES |
CC(C)(C(=NO)N)N |
Origin of Product |
United States |
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